1-Ethyl-1H-imidazole

Overview

Description

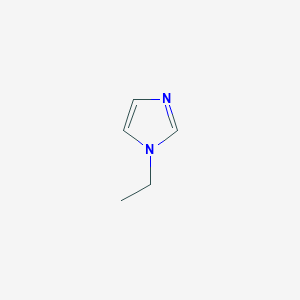

1-Ethyl-1H-imidazole is a derivative of the imidazole compound, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The ethyl group attached to the nitrogen atom of the imidazole ring distinguishes it from other imidazole derivatives and may influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 1-Ethyl-1H-imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1H-imidazoles with different substituents has been reported, where the introduction of an ethyl chain at a specific position on the imidazole ring resulted in hormonal activity in estrogen receptor-positive cells . Another study described the synthesis of 1-ethyl-1H-imidazole derivatives by nucleophilic substitution of tertiary alcohols with azide anion in the presence of boron trifluoride-diethyl etherate . Additionally, the ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) was used as a catalyst for the synthesis of trisubstituted imidazoles under ultrasonic irradiation .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-1H-imidazole derivatives has been characterized using various spectroscopic techniques. For example, the molecular geometry of an imidazole compound was compared using density functional theory (DFT) methods, and its conformational flexibility was determined by DFT calculations . The imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system of a related compound was found to be essentially planar .

Chemical Reactions Analysis

1-Ethyl-1H-imidazole derivatives participate in various chemical reactions. The aza-Wittig reaction was used to synthesize a compound with an imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system . Another study reported a one-pot synthesis of imidazo[1,5-a]pyridines, which allows the introduction of various substituents at the 1- and 3-positions of the imidazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-1H-imidazole derivatives are influenced by their molecular structure. The introduction of different substituents can significantly affect their biological activity, as seen in the structure-activity relationship studies . The crystal packing of a related compound was stabilized by weak intermolecular C—H⋯O interactions . The thermodynamic properties and molecular electrostatic potential (MEP) of these compounds have also been studied using DFT methods .

Scientific Research Applications

-

Pharmaceuticals and Agrochemicals

- Imidazole derivatives are key components in functional molecules used in pharmaceuticals and agrochemicals .

- They are synthesized through various methods, including the regiocontrolled synthesis of substituted imidazoles .

- The results of these applications are widespread, with imidazole derivatives being a part of many drugs and agrochemical products .

-

Dyes for Solar Cells and Other Optical Applications

-

Functional Materials

-

Catalysis

-

Antibacterial Properties

-

Anticancer Properties

-

Insect Control

- Some imidazole derivatives have shown effects on insects . For example, sulconazole nitrate exhibits a strong anti-feeding effect on the keratin-digesting Australian carpet beetle larvae Anthrenocerus australis, and econazole nitrate has a similar effect on the common clothes moth Tineola bisselliella .

-

Synthetic Methodology

-

Chemotherapeutic Values

- Imidazole derivatives have high chemotherapeutic values and act as a remedy for the development of novel drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

Commercially Available Drugs

- There are several commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Anti-Feeding Effect on Insects

- Some imidazole derivatives, such as sulconazole nitrate and econazole nitrate, exhibit a strong anti-feeding effect on certain insects . For example, they have been shown to affect the keratin-digesting Australian carpet beetle larvae Anthrenocerus australis and the common clothes moth Tineola bisselliella .

-

Synthetic Methodology

-

Chemotherapeutic Values

- Imidazole derivatives have high chemotherapeutic values and act as a remedy for the development of novel drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

Commercially Available Drugs

- There are several commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Safety And Hazards

Future Directions

Imidazole has a broad range of chemical and biological properties, making it a key component in the development of new drugs . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name |

1-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-2-7-4-3-6-5-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDFHWZHHOSSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221209 | |

| Record name | 1-Ethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1H-imidazole | |

CAS RN |

7098-07-9 | |

| Record name | 1-Ethylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7098-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T49PA5I372 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

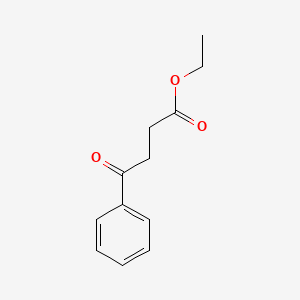

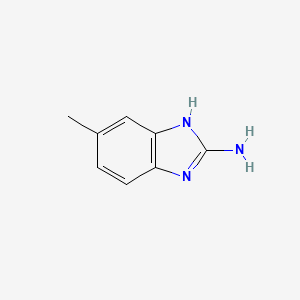

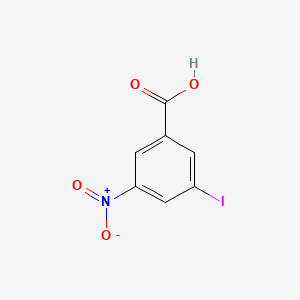

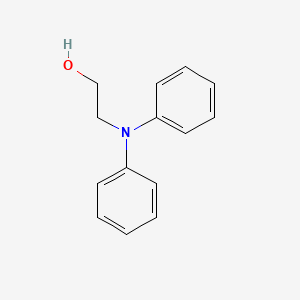

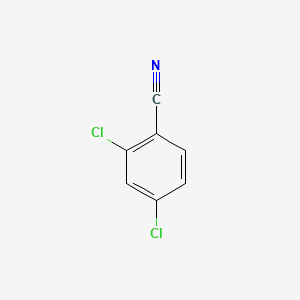

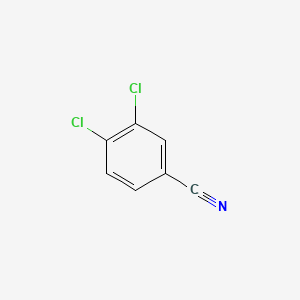

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

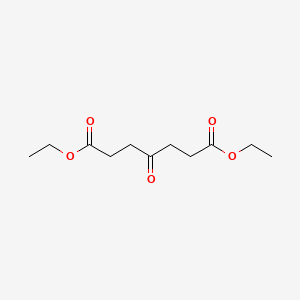

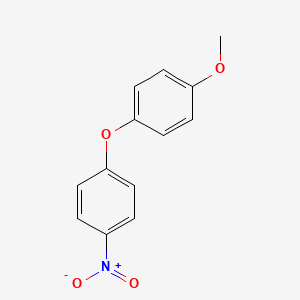

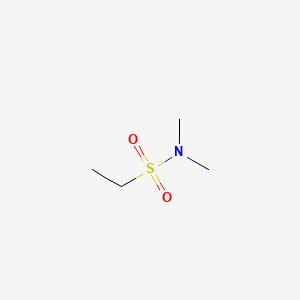

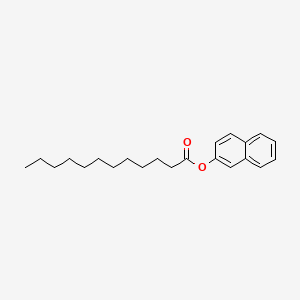

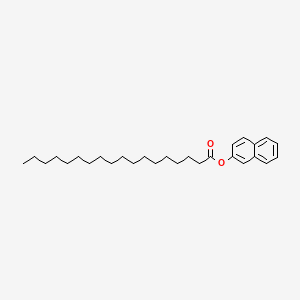

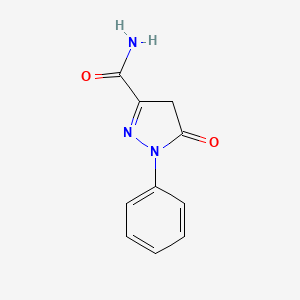

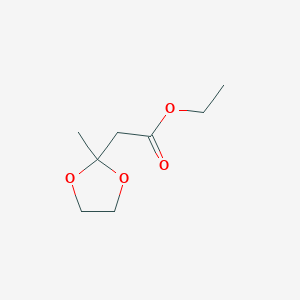

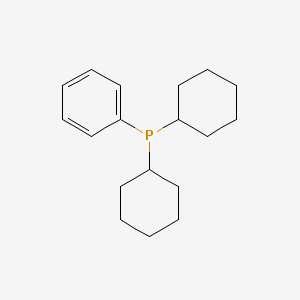

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.